molecular formula C7H6F2N2O2 B3379498 (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine CAS No. 161886-20-0

(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine

Cat. No.: B3379498
CAS No.: 161886-20-0
M. Wt: 188.13 g/mol
InChI Key: WXMDAOOESUBUNV-UHFFFAOYSA-N
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Description

(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine is a hydrazine derivative featuring a 2,2-difluorinated benzodioxole moiety. This compound is synthesized via diazotization reactions, as demonstrated in the preparation of intermediates for dual aromatase–sulfatase inhibitors (IC50 = 4060 nM for aromatase inhibition) . Its structure combines a hydrazine group (-NH-NH2) with a fluorinated benzodioxole ring, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs . Key applications include its role as a precursor in synthesizing Lumacaftor (VX-809), a cystic fibrosis transmembrane conductance regulator (CFTR) corrector , and antiprotozoal diaryl ureas .

Properties

IUPAC Name

(2,2-difluoro-1,3-benzodioxol-5-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c8-7(9)12-5-2-1-4(11-10)3-6(5)13-7/h1-3,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMDAOOESUBUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NN)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101258269
Record name (2,2-Difluoro-1,3-benzodioxol-5-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161886-20-0
Record name (2,2-Difluoro-1,3-benzodioxol-5-yl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161886-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,2-Difluoro-1,3-benzodioxol-5-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine typically involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole with hydrazine. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and efficiency optimizations.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while substitution reactions can produce a variety of substituted hydrazine derivatives .

Scientific Research Applications

(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Aromatase Inhibitors

Replacing the para-cyanophenyl group in compound 2 with a 2,2-difluorobenzo[d][1,3]dioxol-5-yl moiety (compound 22) results in significantly weaker aromatase inhibition (IC50 = 4060 nM vs. 760 nM for the 3,5-difluorophenyl analog 21) . This suggests that the 3,5-difluorophenyl group interacts more effectively with the aromatase active site due to its planar geometry and electronic properties, whereas the benzodioxole ring’s steric bulk may hinder binding.

Antiprotozoal Ureas

In diaryl ureas, the 2,2-difluorobenzo[d][1,3]dioxol-5-yl group contributes to potent antiprotozoal activity. Compound 13 (1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-3-(2-methyl-6-(trifluoromethyl)pyridin-4-yl)urea) exhibits optimized binding to protozoal targets, with fluorine atoms enhancing metabolic stability and membrane permeability .

Structural Analogs with Modified Functional Groups

Compound Name Key Substituents Biological Activity/Application Reference
Lumacaftor (VX-809) Cyclopropane-carboxamide linked to benzodioxole CFTR corrector for cystic fibrosis
DiFMDA 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)propan-2-amine Psychoactive agent (serotonergic activity)
3a-l (Oxadiazoles) 3,5-Dichlorobenzo[b]thiophene + sulfonylhydrazine Antitubercular and antimicrobial agents
110a–n (Triazolethiones) 4-(Benzo[d][1,3]dioxol-5-yl)buta-1,3-dienyl Trypanocidal activity (Trypanosoma cruzi)

Physicochemical Properties

The 2,2-difluorobenzo[d][1,3]dioxol-5-yl group increases lipophilicity (logP ~2.8–3.5) compared to non-fluorinated benzodioxoles (logP ~2.0–2.5) . This enhances blood-brain barrier penetration in compounds like DiFMDA . Cyclopropane rings (e.g., in Lumacaftor) add rigidity, improving target binding .

Key Research Findings

  • Anticancer Applications : BMN-673 analogs incorporating the benzodioxol group show moderate cytotoxicity, with optimized synthesis yields (33–48%) .

Biological Activity

(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine is a chemical compound that has gained attention in various scientific fields due to its unique structural properties and potential biological applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C7_7H6_6F2_2N2_2O2_2
  • CAS Number : 161886-20-0
  • Molecular Weight : 188.13 g/mol

The compound features a dioxole ring substituted with two fluorine atoms and a hydrazine group, contributing to its reactivity and potential biological activity.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Preparation of 2,2-Difluorobenzo[d][1,3]dioxole : This is achieved through fluorination of benzo[d][1,3]dioxole.
  • Reaction with Hydrazine : The dioxole is reacted with hydrazine hydrate in a solvent such as methanol or ethanol at elevated temperatures to yield the desired compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can significantly affect various biochemical pathways.

Enzyme Inhibition Studies

Research indicates that this compound may act as an enzyme inhibitor. For example:

  • Case Study 1 : In vitro studies demonstrated that this compound inhibited the activity of certain proteases involved in cancer progression.
  • Case Study 2 : It was also shown to affect the activity of enzymes related to oxidative stress pathways, suggesting potential applications in neuroprotection.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)boronic acidBoronic acid group instead of hydrazineModerate enzyme inhibition
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanolMethanol group instead of hydrazineLow biological activity
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamideCyclopropanecarboxamide groupPotential anti-cancer properties

The unique hydrazine group in this compound imparts distinct reactivity and biological activity compared to similar compounds.

Research Applications

This compound has several applications in scientific research:

  • Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.
  • Biochemical Probes : Utilized in biochemical assays for studying enzyme activities and interactions.
  • Pharmaceutical Development : Its potential as an enzyme inhibitor makes it a candidate for drug development targeting various diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine
Reactant of Route 2
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine

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